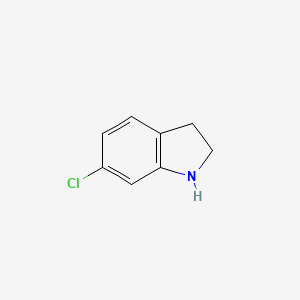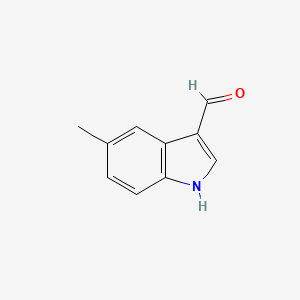
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of a 4-chlorophenyl group and two phenyl groups attached to the imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with benzil and ammonium acetate in the presence of acetic acid. The reaction mixture is heated to reflux, leading to the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Introduction of various functional groups onto the phenyl rings.
Scientific Research Applications
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole
- 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole
- 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole
Uniqueness
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to molecular targets.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXBHEMXPUMJRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5496-32-2 |
Source


|
| Record name | 2-(4-Chlorophenyl)-4,5-diphenylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of the crystal structure analysis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives?
A: Crystal structure analysis provides valuable information about the three-dimensional arrangement of atoms within a molecule. In the case of 4-(this compound-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-one, a derivative of this compound, X-ray crystallography revealed that the molecules form chains along the b-axis due to C–H⋅⋅⋅O intermolecular hydrogen bonds []. Additionally, the structure exhibits C–H⋅⋅⋅π interactions and intramolecular C–H⋅⋅⋅N hydrogen bonds []. These interactions contribute to the compound's overall stability and solid-state packing. Understanding these structural features can be crucial for further derivatization and exploration of its potential applications.
Q2: Has this compound or its derivatives shown potential in any biological applications?
A: While the provided research excerpts don't offer specific details on biological activity, a related compound, 1-benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, has been identified as a potential inhibitor of P38 MAP Kinase []. P38 MAP Kinase plays a crucial role in inflammatory responses and other cellular processes. The ability of this derivative to potentially modulate P38 MAP Kinase activity suggests that this compound and its analogs could be further investigated for their potential therapeutic applications in inflammation-related diseases.
Q3: What are the common synthetic approaches for preparing this compound derivatives?
A: While the provided research doesn't specify the synthetic procedure for this compound itself, a related study highlights the synthesis of 1,2,4,5-tetraaryl substituted imidazoles, including compounds similar in structure []. This synthesis involves a one-pot four-component reaction, which offers advantages like operational simplicity and high atom economy. Such approaches could be adapted and optimized for the synthesis of this compound and its derivatives.
Q4: What is the potential of computational chemistry in furthering the research on this compound?
A: Computational chemistry tools, such as molecular docking, can be used to predict the binding affinity and interactions of this compound and its derivatives with specific biological targets. A related study used molecular docking to understand the inhibitory activity of similar compounds against glucosamine 6-phosphate (GlcN-6-P) synthase, a target for antimicrobial agents []. Applying similar computational techniques to this compound could identify potential therapeutic targets and guide the design of new derivatives with improved activity and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

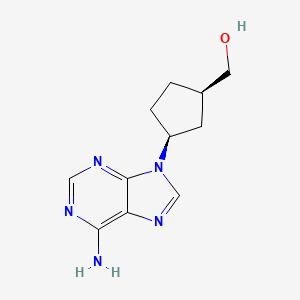
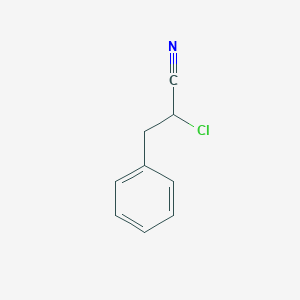
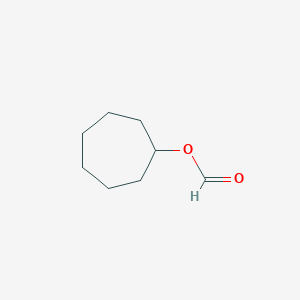


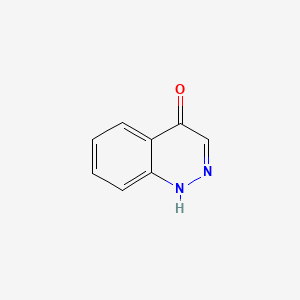
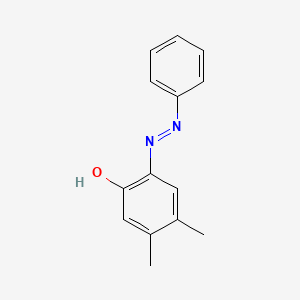
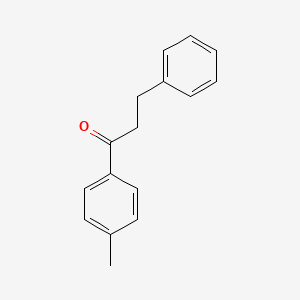
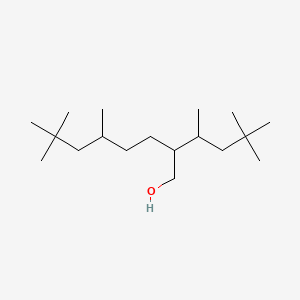
![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)

